Chitin synthase inhibitor 14

Antifungal drug discovery Chitin synthase inhibition Enzyme kinetics

Standard chitin synthase inhibitors often fail against drug-resistant fungal strains due to efflux or poor target engagement. Chitin synthase inhibitor 14 (Compound 4n) offers a validated alternative. • Non-competitive inhibition of fungal CHS (spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold) • Superior antifungal activity vs. fluconazole against C. albicans resistant strains • Higher potency vs. polyoxin B against A. flavus • Ideal as a tool compound for resistance mechanism studies or lead for combination therapies Immediate supply for R&D; bulk inquiries available.

Molecular Formula C25H26ClN5O5
Molecular Weight 512.0 g/mol
Cat. No. B12382197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 14
Molecular FormulaC25H26ClN5O5
Molecular Weight512.0 g/mol
Structural Identifiers
SMILESC1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)CN4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl
InChIInChI=1S/C25H26ClN5O5/c26-20-7-6-18(31(35)36)14-19(20)23(33)29-12-10-28(11-13-29)16-22(32)30-9-3-8-25(30)15-17-4-1-2-5-21(17)27-24(25)34/h1-2,4-7,14H,3,8-13,15-16H2,(H,27,34)
InChIKeyNXSUIRNYGMLAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 14: Evidence Guide


Chitin synthase inhibitor 14 (compound 4n) is a non-competitive inhibitor of chitin synthase (CHS), the enzyme responsible for fungal cell wall chitin biosynthesis. It exhibits potent antifungal activity against pathogenic fungal strains, including drug-resistant variants, and demonstrates synergistic effects when combined with existing antifungals such as fluconazole and polyoxin B [1]. Its chemical structure features a spiro[pyrrolidine-2,3'-quinoline]-2'-one core with a piperazine fragment, a scaffold distinct from nucleoside-based CHS inhibitors like polyoxins and nikkomycins [2].

1 Fungal chitin synthase inhibitor – selective for CHS; no mammalian ortholog
2 Reported higher activity vs. fluconazole and polyoxin B – supports comparator antifungal assay studies
3 Activity on drug-resistant fungal variants – fits resistance mechanism and screening workflows

Chitin Synthase Inhibitor 14: Non-Substitutable Profile


Chitin synthase inhibitor 14 is a non-competitive CHS inhibitor, while polyoxin B acts via competitive inhibition, leading to fundamentally different enzyme kinetics and resistance profiles. Direct enzyme inhibition data confirm that compound 4n inhibits CHS with an IC50 comparable to polyoxin B, but its non-competitive mechanism (Ki of a close analog is 0.14 mM) enables distinct binding to the enzyme-substrate complex, which can circumvent competitive resistance mechanisms [1]. Furthermore, compound 4n demonstrates superior antifungal activity against key pathogens, exhibiting stronger inhibition of C. albicans and A. flavus than both fluconazole and polyoxin B [1]. Generic substitution with polyoxin B or fluconazole would fail to replicate the non-competitive inhibition profile and the enhanced potency against drug-resistant fungal variants observed with this specific spiroquinolinone derivative [2].

Cellular uptake and efflux differences – polyoxin B or fluconazole may show divergent intracellular antifungal efficacy despite shared target class.

Non-competitive inhibition kinetics – binding mode and potency may not transfer to other CHS inhibitor chemotypes or generic antifungal probes.

Drug-resistant strain activity is class-level – reported efficacy against resistant variants may require strain-specific validation before substituting established comparators.

Chitin Synthase Inhibitor 14: Key Evidence


Superior Potency Against C. albicans

Compound 4n (chitin synthase inhibitor 14) inhibits chitin synthase with an IC50 value close to that of the competitive control drug polyoxin B, but operates via a non-competitive mechanism. In enzyme kinetics experiments, the closely related compound 4o exhibited a Ki of 0.14 mM as a non-competitive inhibitor of CHS [1]. This differentiation in inhibition mode is critical for applications requiring circumvention of competitive resistance mechanisms.

C. albicans activity
Head-to-head
Higher antifungal activity vs. fluconazole and polyoxin B (in vitro assay)
Supports comparator antifungal assay context
Qualitative comparison; quantitative MIC not reported
Antifungal drug discovery Chitin synthase inhibition Enzyme kinetics

Enhanced Activity Against A. flavus

Compound 4n (chitin synthase inhibitor 14) demonstrated stronger antifungal activity against Candida albicans than both fluconazole (a standard azole antifungal) and polyoxin B (a competitive CHS inhibitor) in antimicrobial susceptibility assays [1]. This indicates that compound 4n may be a more effective lead compound for developing anti-Candida therapies than existing agents.

A. flavus activity
Head-to-head
Higher antifungal activity vs. fluconazole and polyoxin B (in vitro assay)
Supports broader-spectrum antifungal research
Qualitative comparison; quantitative MIC not reported
Antifungal susceptibility testing Candida albicans Drug discovery

Activity Against Drug-Resistant Fungi

In antifungal susceptibility testing, compound 4n exhibited better antifungal activity against Aspergillus flavus than both fluconazole and polyoxin B [1]. This broad-spectrum activity against both yeast (C. albicans) and mold (A. flavus) pathogens distinguishes compound 4n from many other CHS inhibitors that often show limited activity against filamentous fungi.

Drug-resistant fungi
Class-level
Activity reported against drug-resistant variants (including micafungin-resistant strains)
Supports antifungal resistance mechanism research
Further validation across specific resistance profiles recommended
Aspergillus flavus Antifungal drug development Mold infections

Compound 4n Retains Potency Against Drug-Resistant Fungal Variants, Including Micafungin-Resistant Strains

The study demonstrated that compound 4n and related spiroquinolinone derivatives possess potency against drug-resistant fungal variants [1]. Specifically, evaluation of antifungal activity against micafungin-resistant strains confirmed that these compounds inhibit fungal cell wall chitin synthesis, a target distinct from the β-glucan synthase targeted by echinocandins like micafungin. This indicates that compound 4n may be effective against echinocandin-resistant isolates.

Drug resistance Antifungal resistance Micafungin resistance

Synergistic or Additive Effects of Compound 4n with Fluconazole and Polyoxin B

Drug combination experiments revealed that compound 4n and its analogs exhibit synergistic or additive effects when combined with fluconazole or polyoxin B [1]. The synergistic effects observed with polyoxin B further confirmed the non-competitive inhibition mechanism of these compounds, as combination of competitive and non-competitive inhibitors can lead to enhanced overall enzyme inhibition.

Antifungal combination therapy Drug synergy Polyoxin B

Molecular Docking Confirms High Affinity of Compound 4n for Candida albicans Chitin Synthase (CaChs2)

Computational docking studies demonstrated that compound 4n and its analogs exhibit strong binding affinity for chitin synthase from Candida albicans (CaChs2) [1]. This structural evidence supports the observed enzyme inhibition and antifungal activity, providing a rational basis for further optimization of this chemical scaffold.

Molecular docking Structure-based drug design Candida albicans

Chitin Synthase Inhibitor 14: Research Applications


Fluconazole-Resistant Candidiasis Models

Given its superior in vitro antifungal activity against C. albicans and A. flavus compared to fluconazole and polyoxin B [1], and its retained potency against drug-resistant fungal variants [1], chitin synthase inhibitor 14 serves as an advanced lead compound for medicinal chemistry programs aimed at developing next-generation antifungal drugs. Its non-competitive inhibition mechanism [1] offers a distinct advantage for overcoming resistance mechanisms that compromise competitive CHS inhibitors.

Broad-Spectrum Antifungal Drug Discovery

The compound's synergistic or additive effects when combined with fluconazole or polyoxin B [1] make it an ideal tool for studying combination antifungal therapy. Researchers can employ compound 4n to explore how non-competitive CHS inhibition can potentiate the activity of azoles or competitive CHS inhibitors, and to investigate resistance mechanisms in echinocandin-resistant strains [1].

Mechanistic Studies on Drug Resistance

The demonstrated strong binding affinity of compound 4n for CaChs2 in molecular docking studies [1] supports its use as a molecular probe for structure-based drug design. The spiro[pyrrolidine-2,3'-quinoline]-2'-one scaffold can be used to generate pharmacophore models and guide the rational design of novel CHS inhibitors with improved potency and selectivity.

Fungal Cell Wall Biosynthesis Studies and Chitin Synthase Enzyme Kinetics

As a non-competitive CHS inhibitor [1], compound 4n is a valuable reagent for biochemical studies of fungal cell wall biosynthesis. Researchers can use it to dissect the kinetic mechanism of CHS, investigate the role of chitin in fungal cell wall integrity, and validate CHS as a target in various pathogenic fungi. The sorbitol protection assay results [1] further confirm its on-target effect on chitin synthesis.

Application
Selection Property
Validation Focus
Fluconazole-resistant candidiasis models
Comparator antifungal activity profile
Chitin synthase target engagement and azole-resistance pathway analysis
Broad-spectrum antifungal discovery
Non-competitive CHS inhibition
Activity panel against Candida and Aspergillus species
Antifungal resistance mechanism studies
Reported activity on drug-resistant variants
Comparative pathway analysis with fluconazole and micafungin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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